N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide
Description
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a dimethylsulfamoyl group, and a methoxybenzamide moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-20(2)26(22,23)13-8-9-14-15(10-13)25-17(18-14)19-16(21)11-4-6-12(24-3)7-5-11/h4-10H,1-3H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUNPPOHLIKYFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share the benzothiazole core but differ in their substituents, leading to variations in their chemical and biological properties.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: This compound has a similar structure but includes a fluorine atom, which can significantly alter its reactivity and biological activity.
Uniqueness
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylsulfamoyl group, in particular, plays a crucial role in its interactions with molecular targets, setting it apart from other benzothiazole derivatives .
Biological Activity
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and pharmacological effects of this compound, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a benzothiazole core with a dimethylsulfamoyl group and a methoxybenzamide substituent. Its structural complexity suggests diverse interactions within biological systems. The synthesis typically involves:
- Starting Materials : 6-amino-1,3-benzothiazole and 4-methoxybenzoyl chloride.
- Reagents : Dimethylsulfamoyl chloride is used to introduce the dimethylsulfamoyl group.
- Conditions : The reaction is usually conducted in solvents like dimethylformamide (DMF) under controlled temperatures to facilitate the formation of the desired product.
Antitumor Properties
Research indicates that compounds similar to this compound exhibit notable antitumor activity. For instance, studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells.
Table 1: Antitumor Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| B7 | A431 | 1.5 | Inhibits proliferation |
| B7 | A549 | 2.0 | Induces apoptosis |
| B7 | H1299 | 1.8 | Cell cycle arrest |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cyclooxygenase (COX) : Similar compounds have been reported to inhibit COX enzymes, reducing inflammation and pain.
- Induction of Apoptosis : The compound may alter mitochondrial proteins such as Bcl-2 and Bax, leading to the activation of caspases involved in programmed cell death.
Study on Benzothiazole Derivatives
A significant study published in a peer-reviewed journal evaluated the antitumor activity of various benzothiazole derivatives, including this compound. The study utilized a panel of 60 human cancer cell lines and demonstrated that certain modifications to the benzothiazole nucleus enhanced anticancer activity.
Key Findings :
- Compounds with specific substitutions showed higher efficacy against breast cancer cells (MDA-MB-468).
- The presence of the dimethylsulfamoyl group was associated with increased cytotoxicity in certain tumor types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
